molecular formula C21H16N2O2S B2988179 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476674-03-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2988179
CAS RN: 476674-03-0
M. Wt: 360.43
InChI Key: VUEFKIHFGDBQLU-IUXPMGMMSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H16N2O2S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Reactivity

In the realm of organic synthesis, the compound's derivatives exhibit significant reactivity and utility. Studies have demonstrated the preparation of acrylonitriles substituted with various nitrogen heterocycles and their testing for cytotoxic potency on human cancer cell lines, revealing structure-activity relationships that emphasize the flexibility and sensitivity of substituent positions on the acrylonitrile framework (Sa̧czewski et al., 2004). Furthermore, the synthesis of benzothiazole derivatives for OLED applications has been investigated, providing insights into their geometry, electronic, and optical properties through theoretical studies (Mabrouk et al., 2010).

Cytotoxic Activities and Anti-Cancer Potential

Research on the compound's derivatives has also highlighted their potential as anticancer agents. For instance, benzothiazole derivatives have been synthesized and evaluated for their anti-cancer activities against a panel of human cancer cell lines, with some derivatives showing potent activity and hinting at mechanisms involving tubulin dynamics (Madadi et al., 2016). Additionally, apoptosis induction by benzothiazole-based compounds in leukemia cells through reactive oxygen species and mitochondrial-mediated death signaling has been documented, further supporting the compound's relevance in cancer research (Repický et al., 2009).

Photophysical and Electrochemical Studies

The photophysical and electrochemical properties of the compound's derivatives have been explored to understand their stability and utility in various applications. Studies involving single-crystal X-ray diffraction and density functional theory calculations have examined the optical characteristics and redox properties of specific derivatives, highlighting their potential in electronic and optoelectronic devices (Bhanvadia et al., 2016).

Applications in OLEDs

Theoretical investigations into new benzothiazole derivatives have underscored their suitability as materials for OLEDs, focusing on their structural and spectroscopic properties to predict high-performance qualities (Mabrouk et al., 2010). This area of research is promising for the development of efficient emitting materials in OLED technology.

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13-3-5-16(7-14(13)2)18-11-26-21(23-18)17(10-22)8-15-4-6-19-20(9-15)25-12-24-19/h3-9,11H,12H2,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEFKIHFGDBQLU-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=C(C=C3)OCO4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

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